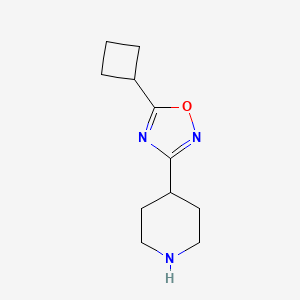
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound features a piperidine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a cyclobutyl group. The presence of the 1,2,4-oxadiazole ring is significant due to its pharmacophoric properties, making it a valuable scaffold in medicinal chemistry .
Mécanisme D'action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets to exert their anti-infective properties .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that this compound may interfere with the biochemical pathways of infectious agents .
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that this compound may exert its effects at the molecular and cellular levels by inhibiting the growth or replication of infectious agents .
Analyse Biochimique
Biochemical Properties
It is known that 1,2,4-oxadiazole derivatives have been evaluated for their potential in treating Alzheimer’s disease . These compounds exhibited excellent inhibitory potential against acetylcholinesterase (AChE), an enzyme crucial in nerve function
Cellular Effects
Related 1,2,4-oxadiazole derivatives have shown significant effects on various types of cells, particularly in the context of Alzheimer’s disease . These compounds have been found to inhibit AChE, which could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related 1,2,4-oxadiazole derivatives have been found to inhibit AChE, suggesting that they may exert their effects at the molecular level through enzyme inhibition
Méthodes De Préparation
The synthesis of 4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of 1,2,4-oxadiazole derivatives without the need for protective groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Analyse Des Réactions Chimiques
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or oxadiazole ring can be substituted with different functional groups. Common reagents and conditions used in these reactions include sodium dichloroisocyanurate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s 1,2,4-oxadiazole ring is a known pharmacophore, making it useful in the development of drugs for various therapeutic areas, including antimicrobial and anticancer agents.
Biology: It can be used in biological studies to understand its interaction with biological targets and pathways.
Comparaison Avec Des Composés Similaires
4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)piperidine can be compared with other oxadiazole derivatives, such as:
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer is also used in medicinal chemistry but has distinct structural and electronic characteristics.
1,2,3-Oxadiazole: This isomer is less stable and exists mostly in tautomeric forms. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique pharmacological and chemical properties.
Propriétés
IUPAC Name |
5-cyclobutyl-3-piperidin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9(3-1)11-13-10(14-15-11)8-4-6-12-7-5-8/h8-9,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQQGAMGZQUCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2696464.png)
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696465.png)
![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)
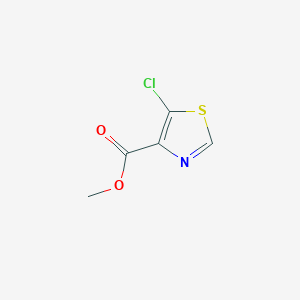
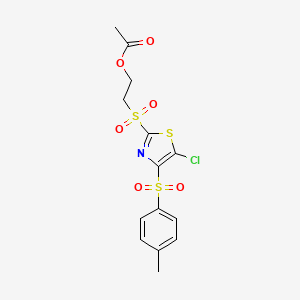
![(Z)-ethyl 4-(((3-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2696473.png)
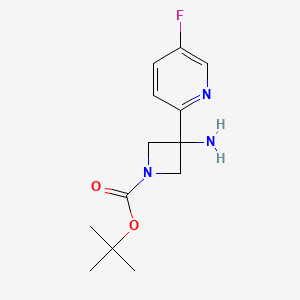
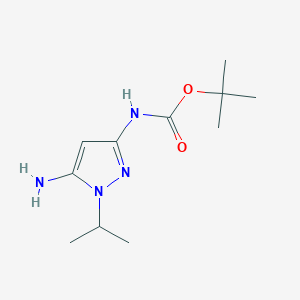
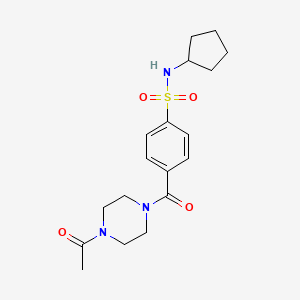
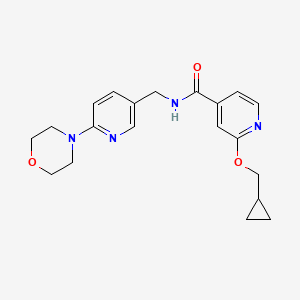
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2696480.png)
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2696481.png)
![Ethyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2696484.png)
